N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide
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Overview
Description
N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide is an organic compound with the molecular formula C20H16ClNOS It is characterized by the presence of a chloro-substituted phenyl ring and a phenylsulfanyl group attached to a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide typically involves the reaction of 5-chloro-2-nitroaniline with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then reduced to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The chloro group may also participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-(2-nitrophenylsulfanyl)phenyl)formamide: Similar structure but with a nitro group instead of a phenylacetamide.
6-(phenylsulfanyl)uracil derivatives: Contain a phenylsulfanyl group but are based on a uracil backbone.
Uniqueness
N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16ClNOS |
---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
N-(5-chloro-2-phenylsulfanylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C20H16ClNOS/c21-16-11-12-19(24-17-9-5-2-6-10-17)18(14-16)22-20(23)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,22,23) |
InChI Key |
XQCFHDCUVOOGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
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